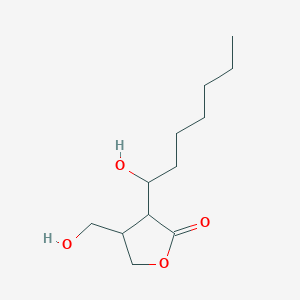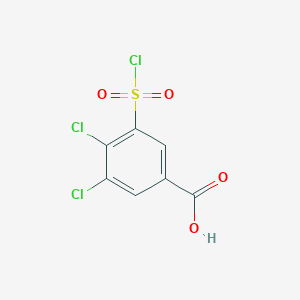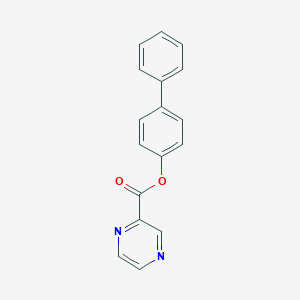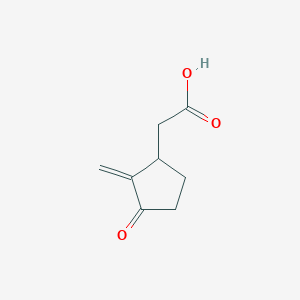
2-Methylene-3-oxocyclopentaneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylene-3-oxocyclopentaneacetic acid, also known as MOCPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MOCPA is a cyclic β-keto ester that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2-Methylene-3-oxocyclopentaneacetic acid involves the inhibition of enzymes involved in the biosynthesis of nucleotides and amino acids. 2-Methylene-3-oxocyclopentaneacetic acid has been found to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. 2-Methylene-3-oxocyclopentaneacetic acid also inhibits the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of nucleotides. By inhibiting these enzymes, 2-Methylene-3-oxocyclopentaneacetic acid disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
2-Methylene-3-oxocyclopentaneacetic acid has been found to exhibit antitumor activity in vitro and in vivo. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-Methylene-3-oxocyclopentaneacetic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methylene-3-oxocyclopentaneacetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent antitumor activity. However, 2-Methylene-3-oxocyclopentaneacetic acid has some limitations for lab experiments. It is unstable in aqueous solutions and can degrade over time, making it difficult to use in certain experiments. Additionally, 2-Methylene-3-oxocyclopentaneacetic acid has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Zukünftige Richtungen
There are several future directions for research on 2-Methylene-3-oxocyclopentaneacetic acid. One direction is to study the pharmacokinetics and toxicity of 2-Methylene-3-oxocyclopentaneacetic acid in vivo to determine its potential as a therapeutic agent. Another direction is to explore the use of 2-Methylene-3-oxocyclopentaneacetic acid as a building block for the synthesis of complex natural products and pharmaceuticals. Additionally, further studies are needed to understand the mechanism of action of 2-Methylene-3-oxocyclopentaneacetic acid and its potential applications in the treatment of cancer and other diseases.
In conclusion, 2-Methylene-3-oxocyclopentaneacetic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 2-Methylene-3-oxocyclopentaneacetic acid as a therapeutic agent and building block for the synthesis of complex natural products and pharmaceuticals.
Synthesemethoden
2-Methylene-3-oxocyclopentaneacetic acid can be synthesized through various methods, including the reaction of cyclopentanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. Another method involves the reaction of cyclopentanone with ethyl diazoacetate in the presence of a catalyst such as copper(I) bromide. The yield and purity of 2-Methylene-3-oxocyclopentaneacetic acid can be improved through the use of different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Methylene-3-oxocyclopentaneacetic acid has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. 2-Methylene-3-oxocyclopentaneacetic acid has also been studied for its potential use as a building block for the synthesis of complex natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
146848-68-2 |
|---|---|
Produktname |
2-Methylene-3-oxocyclopentaneacetic acid |
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
2-(2-methylidene-3-oxocyclopentyl)acetic acid |
InChI |
InChI=1S/C8H10O3/c1-5-6(4-8(10)11)2-3-7(5)9/h6H,1-4H2,(H,10,11) |
InChI-Schlüssel |
AVJKHAVWFKQXPI-UHFFFAOYSA-N |
SMILES |
C=C1C(CCC1=O)CC(=O)O |
Kanonische SMILES |
C=C1C(CCC1=O)CC(=O)O |
Synonyme |
(+-)-homosarkomycin 2-methylene-3-oxocyclopentaneacetic acid homosarkomycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



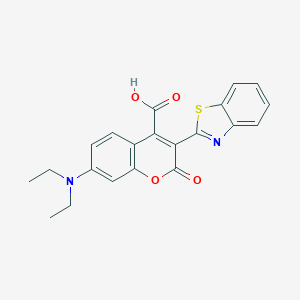
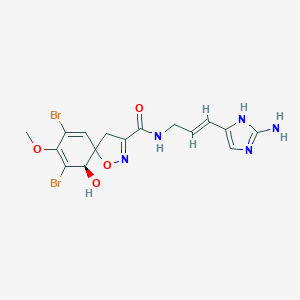
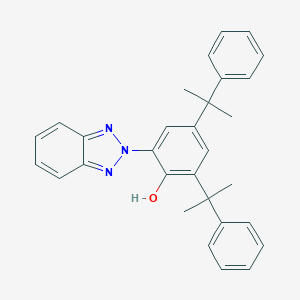
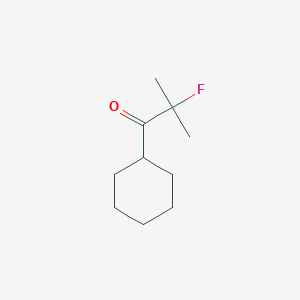
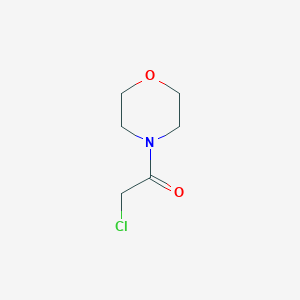
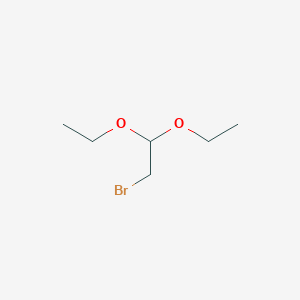
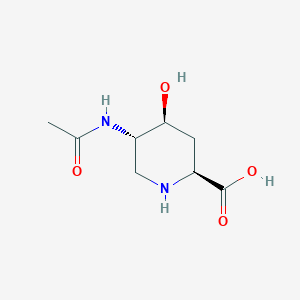
![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)
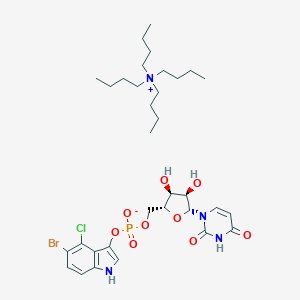
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)
